(5-Nitrofuran-2-yl)methyl 3-chloropropanoate
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Overview
Description
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate: is a chemical compound with the molecular formula C8H8ClNO5 . It is an ester consisting of a nitrofuran ring linked to a 3-chloropropanoate group through a methyl linkage . This compound is part of the nitrofuran family, known for their broad-spectrum antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 3-chloropropanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrofuran ring can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted derivatives at the chloropropanoate moiety.
Scientific Research Applications
Chemistry: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is used as a building block in the synthesis of more complex organic molecules .
Biology: In biological research, this compound is used to study the effects of nitrofuran derivatives on cellular processes .
Medicine: The antibacterial properties of nitrofuran derivatives make this compound a potential candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .
Comparison with Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
Uniqueness: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is unique due to its specific ester linkage and the presence of a chloropropanoate group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives .
Properties
CAS No. |
13295-81-3 |
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Molecular Formula |
C8H8ClNO5 |
Molecular Weight |
233.60 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl 3-chloropropanoate |
InChI |
InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2 |
InChI Key |
WOHKMXWHZYDNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl |
Origin of Product |
United States |
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